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Compound of Interest

Compound Name: Ro 31-8830

Cat. No.: B1680676 Get Quote

Technical Support Center: Ro 31-8830
Welcome to the technical support center for Ro 31-8830. This resource is designed to assist

researchers, scientists, and drug development professionals in addressing variability and

troubleshooting experimental outcomes when working with this potent and selective Protein

Kinase C (PKC) inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is Ro 31-8830 and what is its primary mechanism of action?

A1: Ro 31-8830 is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).

[1][2][3][4] It belongs to the bisindolylmaleimide class of compounds and is a derivative of the

non-selective protein kinase inhibitor, staurosporine.[5] Its primary mechanism of action is as

an ATP-competitive inhibitor at the catalytic domain of PKC isozymes.[5][6][7]

Q2: Which PKC isoforms are inhibited by Ro 31-8830?

A2: Ro 31-8830 is a broad-spectrum PKC inhibitor, showing high affinity for multiple isoforms. It

is a potent inhibitor of conventional PKC isozymes (α, βI, βII, γ) and novel PKC isozymes (δ, ε,

η, θ).[8]

Q3: What are the common experimental applications of Ro 31-8830?
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A3: Ro 31-8830 is widely used in cell biology and pharmacology to investigate the role of PKC

in various signaling pathways. Common applications include studying T-cell activation, cell

proliferation and differentiation, apoptosis, and inflammatory responses.[9][10] It has also been

investigated for its potential therapeutic effects, including anti-inflammatory activity and its role

in hair growth.[4][9][11]

Q4: What are the known off-target effects of Ro 31-8830?

A4: As a member of the bisindolylmaleimide family, Ro 31-8830 may exhibit off-target effects.

One notable off-target is the 90 kDa ribosomal S6 kinase (p90RSK), which can be inhibited by

some bisindolylmaleimides with a potency comparable to their inhibition of PKC.[12] It is crucial

to consider and, if possible, control for these off-target effects in your experiments.

Q5: How should I store and handle Ro 31-8830?

A5: Ro 31-8830 is typically supplied as a solid. For long-term storage, it is recommended to

store it at -20°C. For experimental use, prepare a stock solution in a suitable solvent like

DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of the

compound in solution should be considered, and fresh dilutions in aqueous buffers should be

prepared for each experiment.
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Issue Potential Cause Recommended Solution

Inconsistent or no inhibition of

PKC activity

1. Compound Degradation: Ro

31-8830 may have degraded

due to improper storage or

multiple freeze-thaw cycles of

the stock solution.

Prepare fresh stock solutions

from solid compound. Aliquot

stock solutions to minimize

freeze-thaw cycles. Protect

from light.

2. Incorrect Concentration: The

final concentration of Ro 31-

8830 in the assay may be too

low to effectively inhibit PKC.

Verify calculations for dilutions.

Perform a dose-response

experiment to determine the

optimal inhibitory concentration

for your specific experimental

system.

3. High ATP Concentration in

Assay: As an ATP-competitive

inhibitor, the effectiveness of

Ro 31-8830 can be reduced by

high intracellular or in-vitro ATP

concentrations.[6]

If possible, measure and

consider the ATP concentration

in your assay. Be aware that in

vitro IC50 values may not

directly translate to cellular

assays with millimolar ATP

concentrations.[6]

4. Cell Type Specificity: The

expression levels and

subcellular localization of PKC

isoforms can vary between cell

types, affecting the observed

potency of the inhibitor.

Characterize the PKC isoform

expression profile in your cell

line. The IC50 and EC50

values can differ significantly

between isolated enzymes and

whole-cell assays.[1][2]

High background signal or

non-specific effects

1. Off-Target Effects: The

observed phenotype may be

due to the inhibition of other

kinases, such as p90RSK,

rather than PKC.[12]

Use a structurally unrelated

PKC inhibitor as a control. If

possible, use a more specific

inhibitor for the PKC isoform of

interest. Consider RNAi-

mediated knockdown of your

target PKC to validate the

phenotype.
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2. Solvent Effects: The solvent

used to dissolve Ro 31-8830

(e.g., DMSO) may have

cytotoxic or other non-specific

effects at higher

concentrations.

Include a vehicle control

(solvent only) in all

experiments. Ensure the final

solvent concentration is

consistent across all

experimental conditions and is

below the threshold for non-

specific effects (typically

<0.5%).

Variability between

experimental repeats

1. Cell Passage Number and

Health: Changes in cell

characteristics with increasing

passage number or suboptimal

cell health can lead to

inconsistent responses.

Use cells within a defined low

passage number range.

Regularly monitor cell health

and viability.

2. Inconsistent Assay

Conditions: Minor variations in

incubation times,

temperatures, or reagent

concentrations can contribute

to variability.

Standardize all assay

parameters and document

them meticulously. Use a

positive control (e.g., a known

PKC activator like PMA) to

monitor assay performance.

3. Compound Solubility: Ro

31-8830 may precipitate out of

solution in aqueous media,

leading to a lower effective

concentration.

Visually inspect for

precipitation after dilution in

aqueous buffers. Consider

using a carrier protein like BSA

to improve solubility.

Data Presentation
In Vitro and Cellular Potency of Ro 31-8830
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Parameter Target/System Value Reference

IC50 Isolated brain PKC 8-80 nM [1][2]

IC50 PKCα 9 nM [13]

IC50 PKCβI 28 nM [13]

IC50 PKCβII 31 nM [13]

IC50 PKCγ 37 nM [13]

IC50 PKCε 108 nM [13]

IC50

PKC-mediated protein

phosphorylation in

platelets

0.25-4.4 µM [1][2]

EC50

Increase in mouse

hair follicle DNA

synthesis

1-4 µM [1][2]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective

concentration) values can vary depending on the specific experimental conditions, including

substrate and ATP concentrations.

Experimental Protocols
General Protocol for In Vitro PKC Inhibition Assay
This protocol is a generalized procedure based on common kinase assay principles. Specific

details may need to be optimized for your particular PKC isoform and substrate.

Materials:

Purified active PKC enzyme

PKC-specific peptide substrate

Ro 31-8830
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Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

[γ-³²P]ATP or fluorescently labeled ATP analog

P81 phosphocellulose paper or other suitable capture method

Scintillation counter or fluorescence plate reader

Procedure:

Prepare serial dilutions of Ro 31-8830 in the kinase assay buffer. Also, prepare a vehicle

control (e.g., DMSO).

In a microcentrifuge tube or 96-well plate, combine the purified PKC enzyme, the specific

peptide substrate, and the diluted Ro 31-8830 or vehicle control.

Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

Initiate the kinase reaction by adding [γ-³²P]ATP (or fluorescent ATP analog).

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid or EDTA).

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Quantify the incorporated radioactivity using a scintillation counter. For fluorescent assays,

read the plate on a suitable plate reader.

Calculate the percentage of inhibition for each concentration of Ro 31-8830 and determine

the IC50 value.

Protocol for T-Cell Activation Inhibition Assay
This protocol outlines a general method to assess the effect of Ro 31-8830 on T-cell activation.
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Materials:

Isolated primary T-cells or a T-cell line (e.g., Jurkat)

T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

Ro 31-8830

Complete cell culture medium

Flow cytometer

Antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25)

Cell viability dye

Procedure:

Plate the T-cells in a 96-well plate at a suitable density.

Pre-treat the cells with various concentrations of Ro 31-8830 or a vehicle control for 1-2

hours.

Stimulate the T-cells with the chosen activation stimulus. Include an unstimulated control.

Incubate the cells for the desired time period (e.g., 24-48 hours).

Harvest the cells and stain them with fluorescently labeled antibodies against T-cell

activation markers (e.g., CD69, CD25) and a viability dye.

Analyze the cells by flow cytometry to determine the percentage of activated T-cells (positive

for activation markers) in the live cell population.

Quantify the dose-dependent inhibition of T-cell activation by Ro 31-8830.

Mandatory Visualizations
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Caption: Simplified PKC signaling pathway and the inhibitory action of Ro 31-8830.
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Experimental Workflow: Troubleshooting Inconsistent Results
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Caption: A logical workflow for troubleshooting variability in Ro 31-8830 experiments.
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Relationship between In Vitro and Cellular Assays

In Vitro Assay
(Isolated Enzyme)

IC50
(nM range)

Cellular Assay
(Whole Cells)

EC50
(µM range)

Influencing Factors:
- Cell permeability
- Intracellular ATP
- Off-target effects

- PKC isoform expression
- Compound stability

Click to download full resolution via product page

Caption: Factors influencing the difference between in vitro and cellular assay outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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